molecular formula C19H19N3O5 B12047058 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12047058
M. Wt: 369.4 g/mol
InChI Key: AVKHANSVJNOFPG-UHFFFAOYSA-N
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Description

The compound 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a pyranopyridine core substituted with a 2,3,4-trimethoxyphenyl group, a methyl group at position 7, and a nitrile moiety at position 2. The 2,3,4-trimethoxyphenyl substituent is notable for its electron-donating effects, which enhance interactions with biological targets such as tubulin in cancer cells .

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C19H19N3O5/c1-9-7-13-15(19(23)22-9)14(11(8-20)18(21)27-13)10-5-6-12(24-2)17(26-4)16(10)25-3/h5-7,14H,21H2,1-4H3,(H,22,23)

InChI Key

AVKHANSVJNOFPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1

Origin of Product

United States

Preparation Methods

Condensation of 4-Hydroxypyridones with α,β-Unsaturated Nitriles

A foundational method involves reacting 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with malononitrile and 2,3,4-trimethoxybenzaldehyde in ethanol under reflux. Piperidine or triethylamine catalyzes the reaction, facilitating Knoevenagel condensation followed by cyclization.

Procedure :

  • Combine equimolar quantities of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol), malononitrile (1.0 mmol), and 2,3,4-trimethoxybenzaldehyde (1.0 mmol) in ethanol.

  • Add 1–2 drops of piperidine or triethylamine.

  • Reflux for 50–60 minutes.

  • Cool to room temperature, isolate crystals via filtration, and recrystallize from ethanol or DMF.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time50–60 minutes
Optimal SolventEthanol
CatalystTriethylamine/Piperidine

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Michael addition of 4-hydroxypyridone to the nitrile intermediate.

  • Cyclization and tautomerization yield the pyrano[3,2-c]pyridine core.

Suzuki-Miyaura Coupling for Aryl Substitution

Introducing the 2,3,4-Trimethoxyphenyl Group

The 2,3,4-trimethoxyphenyl moiety is introduced via Suzuki coupling using (2,3,4-trimethoxyphenyl)boronic acid and a halogenated pyranopyridine precursor.

Procedure :

  • Dissolve methyl 3-bromobenzoate (1.0 mmol) and (2,3,4-trimethoxyphenyl)boronic acid (1.2 mmol) in toluene/ethanol (3:1).

  • Add Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 M aqueous solution).

  • Degas the mixture and heat at 100°C for 12 hours under N₂.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Key Data :

ParameterValueSource
Yield58–80%
CatalystPd(PPh₃)₄
BaseNa₂CO₃
Temperature100°C

Optimization Tips :

  • Higher yields are achieved with degassed solvents and inert atmospheres.

  • Polar solvents like ethanol improve boronic acid solubility.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. This method is ideal for high-throughput synthesis.

Procedure :

  • Mix 4-hydroxy-6-methyl-2-pyranone (1.0 mmol), malononitrile (1.0 mmol), and 2,3,4-trimethoxybenzaldehyde (1.0 mmol) in ethanol.

  • Irradiate at 300 W for 5–8 minutes.

  • Cool, filter, and recrystallize.

Key Data :

ParameterValueSource
Yield75–90%
Reaction Time5–8 minutes
Power300 W

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Enhanced regioselectivity due to uniform heating.

Functional Group Modifications

Cyanidation at the 3-Position

The carbonitrile group is introduced via nucleophilic substitution or using malononitrile as a cyanide source.

Procedure :

  • Treat pyranopyridine intermediate with malononitrile in acetic acid.

  • Reflux for 2–3 hours.

  • Neutralize with NaHCO₃ and extract with dichloromethane.

Key Data :

ParameterValueSource
Yield65–78%
SolventAcetic acid
Temperature110°C

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost EfficiencyScalability
Multi-Component70–851 hourHighModerate
Suzuki Coupling58–8012 hoursModerateLow
Microwave-Assisted75–908 minutesHighHigh

Trade-offs :

  • Multi-component reactions offer simplicity but require precise stoichiometry.

  • Suzuki coupling ensures regioselectivity but involves expensive palladium catalysts.

  • Microwave synthesis is rapid but requires specialized equipment.

Troubleshooting and Optimization

Common Challenges

  • Low Yields : Often due to incomplete cyclization. Remedies include increasing reaction temperature or catalyst loading.

  • Byproduct Formation : Use chromatographic purification (silica gel, EtOAc/hexane) to isolate the target compound.

  • Solvent Choice : Ethanol minimizes side reactions compared to DMF or DMSO.

Advanced Purification Techniques

  • Recrystallization : Ethanol or methanol yields crystals with >95% purity.

  • Column Chromatography : Use EtOAc/hexane (1:4) for optimal separation .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant antimicrobial activities. These compounds have been included in screening libraries aimed at identifying new antimicrobial agents against various pathogens .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of pyrano[3,2-c]pyridine compounds possess anti-inflammatory properties. The structure–activity relationship (SAR) analyses suggest that modifications to the pyridine core can enhance their efficacy against inflammatory conditions .

Anticancer Potential

The compound has shown promise in cancer research as well. Its inclusion in libraries for anticancer drug discovery highlights its potential as a lead compound for developing novel chemotherapeutic agents . The mechanisms by which it exerts anticancer effects are under investigation but may involve the inhibition of specific cancer cell pathways.

Synthesis and Development

The synthesis of 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions that include condensation and cyclization processes. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives .

Case Studies

Several case studies have been documented regarding the applications of this compound:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the methoxy groups significantly enhanced antimicrobial efficacy .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects using animal models, compounds derived from the pyrano[3,2-c]pyridine framework exhibited reduced inflammation markers compared to control groups .

Case Study 3: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that specific derivatives of this compound induced apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or other biochemical effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrano[3,2-c]pyridines are highly dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituents (Position 4) Additional Modifications Key Properties/Activities Reference
Target Compound 2,3,4-Trimethoxyphenyl 7-Methyl, 3-CN Antiproliferative (hypothesized)
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... 4-Hydroxyphenyl 3-Pyridinylmethyl at position 6 Potential solubility enhancement
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... 2,3-Dimethoxyphenyl 3-Pyridinylmethyl at position 6 Structural analog with reduced methoxy
2-Amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-... 3,4-Dichlorophenyl Phenethyl at position 6 Enhanced lipophilicity
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (14) 3-Bromophenyl 6,7-Dimethyl Antitubulin activity (IC₅₀: 1.2 μM)
2-Amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-... (15) 3,4-Dichlorophenyl 6,7-Dimethyl Antiproliferative (IC₅₀: 0.8 μM)

Key Observations:

  • Electron-Donating vs.
  • Methoxy Group Positioning: The 2,3,4-trimethoxy substitution may offer superior steric and electronic compatibility with hydrophobic enzyme pockets compared to 2,3-dimethoxy () or 3,4,5-trimethoxy analogs .
  • Alkyl Substituents: Methyl groups at positions 6 and 7 (e.g., compound 14 in ) enhance metabolic stability but may reduce solubility compared to the target’s single methyl group at position 5.

Physicochemical Properties

Property Target Compound 4-(4-Hydroxyphenyl) Analog 4-(3,4-Dichlorophenyl) Analog
Melting Point (°C) Not reported Not reported Not reported
Solubility Moderate (methoxy enhances) High (hydroxyl improves polarity) Low (chloro reduces polarity)
LogP (Predicted) ~3.5 ~2.8 ~4.1

Notes:

  • The target’s methoxy groups balance solubility and membrane permeability, whereas chloro substituents () favor lipophilicity but hinder aqueous solubility.
  • Hydroxyl groups () improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation.

Biological Activity

2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties based on recent research findings.

  • Molecular Formula : C25H24N4O5
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 612049-15-7

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various studies. In vitro tests have demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Potency of 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CompoundTarget EnzymeIC50 (μmol)
2-amino...COX-20.04
CelecoxibCOX-20.04

In vivo studies using carrageenan-induced paw edema models confirmed the anti-inflammatory potency of this compound, showing a reduction in edema comparable to indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited broad-spectrum activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. Notably, it demonstrated significant activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Table 2: Antimicrobial Efficacy of the Compound

Bacterial StrainMIC (µg/mL)
E. coli10
Staphylococcus aureus5
Pseudomonas aeruginosa15

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated a strong scavenging effect with percentages between 84% and 90%, highlighting its potential as an antioxidant agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Substituents on the pyrano-pyridine scaffold significantly influence its potency against COX enzymes and microbial strains. The presence of methoxy groups on the phenyl ring enhances lipophilicity and bioavailability, contributing to the observed biological activities .

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the efficacy of this compound in reducing inflammation in a rat model. The results showed a marked decrease in inflammatory markers compared to control groups treated with saline.
  • Antimicrobial Testing : In another study focusing on antibiotic resistance, this compound was tested against multi-drug resistant strains of bacteria. It demonstrated significant inhibition of growth at low concentrations.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction parameters?

The compound is synthesized via multi-component reactions (MCRs) involving β-ketoesters, aldehydes, and malononitrile derivatives. Key parameters include:

  • Catalysts : Piperidine or morpholine (0.5–1.5 mol%) in ethanol/water solvent systems to accelerate cyclocondensation .
  • Temperature : Reactions typically proceed at 80–100°C under reflux for 6–12 hours to maximize yields (70–85%) .
  • Purification : Recrystallization from ethanol or acetonitrile is standard, with purity confirmed by TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves the fused pyrano-pyridine core and substituent orientations (e.g., 2,3,4-trimethoxyphenyl group at C4) .
  • Spectroscopy :
  • IR : Peaks at 2190–2210 cm<sup>−1</sup> (C≡N stretch) and 1670–1690 cm<sup>−1</sup> (C=O of the oxo group) .
  • <sup>1</sup>H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 2.3–2.6 ppm (methyl groups), and δ 4.2–4.5 ppm (pyran ring protons) .

Q. What are the common impurities or byproducts observed during synthesis?

  • Incomplete cyclization : Detected via LC-MS as intermediates lacking the pyrano ring (e.g., open-chain enaminonitriles).
  • Oxidation byproducts : Formation of quinoline derivatives due to prolonged heating or oxygen exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,4-trimethoxyphenyl substituent influence the compound’s reactivity and crystal packing?

  • Steric effects : The bulky trimethoxyphenyl group induces non-planar conformations in the pyrano-pyridine core, reducing π-π stacking interactions in the solid state .
  • Electronic effects : Methoxy groups enhance electron density at C4, modulating nucleophilic attack sites in subsequent functionalization reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • SAR analysis : Compare substituent variations (e.g., halogen vs. methoxy groups) to isolate pharmacophore contributions. For example, 4-chlorophenyl analogs show enhanced antimicrobial activity over methoxy derivatives .
  • Assay standardization : Control solvent (DMSO vs. aqueous buffers) and cell lines (e.g., MCF-7 vs. HeLa) to normalize cytotoxicity data .

Q. How can reaction conditions be optimized to improve regioselectivity during functionalization?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nitrile group reactivity for nucleophilic additions, while non-polar solvents stabilize the oxo group .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., thioureas) can direct substitutions to C3 or C7 positions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Tools like SwissADME estimate logP (~2.8), suggesting moderate lipophilicity, and P-glycoprotein substrate likelihood (Yes/No) .
  • Docking studies : Pyrano-pyridine scaffolds show affinity for kinase domains (e.g., CDK2) due to hydrogen bonding with the oxo group and π-cation interactions .

Q. How do crystallographic data discrepancies between similar pyrano derivatives inform structural refinement?

  • Disorder modeling : For example, trimethoxyphenyl rotational disorder in crystal lattices requires split-atom refinement (occupancy < 0.7) .
  • Hydrogen bonding networks : Compare O–H···N interactions in pyrano-pyridines vs. pyrano-pyrimidines to explain lattice stability variations .

Methodological Guidance

  • Contradiction Resolution : Cross-validate spectral data (e.g., <sup>13</sup>C NMR shifts) with DFT calculations (B3LYP/6-31G*) to confirm assignments .
  • Reaction Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations and reduce byproduct formation .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting for kinase inhibition .

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